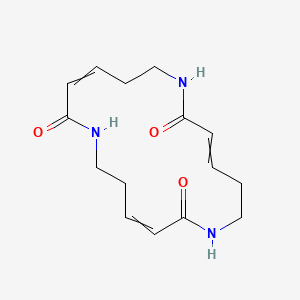
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione is a complex organic compound with the molecular formula C15H21N3O3. It is characterized by its unique triazacyclic structure, which includes three nitrogen atoms and three carbonyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione typically involves the cyclization of linear precursors containing amine and carbonyl functional groups. One common method includes the reaction of a triamine with a triketone under acidic or basic conditions to facilitate cyclization and formation of the triazacyclic ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The nitrogen atoms in the triazacyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazacyclic ketones, while reduction can produce triazacyclic alcohols or amines .
科学研究应用
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism by which 1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazacyclic structure allows it to bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, the compound can form stable complexes with metal ions, which can influence various biochemical pathways .
相似化合物的比较
Similar Compounds
1,7,13-Trioxacyclooctadeca-3,9,15-triene-2,8,14-trione: Similar in structure but contains oxygen atoms instead of nitrogen.
Cyclododecatriene: A simpler cyclic triene with no nitrogen atoms, used as a precursor in the production of nylon-12.
Uniqueness
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione is unique due to its triazacyclic structure, which imparts distinct chemical and biological properties. The presence of nitrogen atoms in the ring enhances its ability to form hydrogen bonds and coordinate with metal ions, making it more versatile in various applications compared to similar compounds .
属性
CAS 编号 |
405510-17-0 |
|---|---|
分子式 |
C15H21N3O3 |
分子量 |
291.35 g/mol |
IUPAC 名称 |
1,7,13-triazacyclooctadeca-3,9,15-triene-2,8,14-trione |
InChI |
InChI=1S/C15H21N3O3/c19-13-7-1-4-10-16-14(20)8-3-6-12-18-15(21)9-2-5-11-17-13/h1-3,7-9H,4-6,10-12H2,(H,16,20)(H,17,19)(H,18,21) |
InChI 键 |
YTTBNXFUXNDHKV-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C=CCCNC(=O)C=CCCNC(=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















